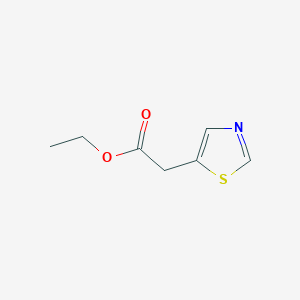
4-(Iodomethyl)-2,2,6,6-tetramethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodomethyl)-2,2,6,6-tetramethyloxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of an iodomethyl group attached to the fourth carbon of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-2,2,6,6-tetramethyloxane typically involves the iodination of a precursor compound. One common method is the reaction of 4-(Chloromethyl)-2,2,6,6-tetramethyloxane with sodium iodide in the presence of a suitable solvent like ethyl acetate. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and product purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-2,2,6,6-tetramethyloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as azides, to form azido derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, the iodomethyl group can be eliminated to form alkenes.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions include azido derivatives, alkenes, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
4-(Iodomethyl)-2,2,6,6-tetramethyloxane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-2,2,6,6-tetramethyloxane involves its reactivity with various biological and chemical targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds that interact with specific molecular targets. These interactions can modulate biological pathways and processes, making the compound useful in medicinal and biological research .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2,2,6,6-tetramethyloxane
- 4-(Bromomethyl)-2,2,6,6-tetramethyloxane
- 4-(Fluoromethyl)-2,2,6,6-tetramethyloxane
Uniqueness
4-(Iodomethyl)-2,2,6,6-tetramethyloxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make the compound more reactive in nucleophilic substitution reactions, providing access to a wider range of derivatives and applications .
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
InChI |
InChI=1S/C10H19IO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3 |
InChI Key |
FDJAWQGBTHAEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl7-chloro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13020270.png)
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13020272.png)



![1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13020305.png)


![Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13020316.png)

![4-Isopropylbenzo[d][1,3]dioxole](/img/structure/B13020331.png)

